molecular formula C27H26N4O2S B11086003 2-methyl-N-(2-methylbut-3-yn-2-yl)-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

2-methyl-N-(2-methylbut-3-yn-2-yl)-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide

Cat. No.: B11086003
M. Wt: 470.6 g/mol
InChI Key: SULJKCRXOXXMBX-UHFFFAOYSA-N
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Description

2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes multiple functional groups such as sulfonamide, phthalazine, and aniline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nitration and Reduction: Nitration of benzene derivatives followed by reduction to form aniline intermediates.

    Sulfonation: Introduction of sulfonamide groups through sulfonation reactions.

    Coupling Reactions: Use of coupling reactions such as Suzuki or Sonogashira coupling to introduce the phthalazine moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Materials Science: Application in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methylbut-3-yn-2-yl)benzene
  • 2-Methyl-3-butyn-2-ol
  • 2-Methyl-1-buten-3-yne

Uniqueness

2-METHYL-N-(2-METHYLBUT-3-YN-2-YL)-5-{4-[(4-METHYLPHENYL)AMINO]PHTHALAZIN-1-YL}BENZENE-1-SULFONAMIDE is unique due to its combination of functional groups and structural complexity

Properties

Molecular Formula

C27H26N4O2S

Molecular Weight

470.6 g/mol

IUPAC Name

2-methyl-5-[4-(4-methylanilino)phthalazin-1-yl]-N-(2-methylbut-3-yn-2-yl)benzenesulfonamide

InChI

InChI=1S/C27H26N4O2S/c1-6-27(4,5)31-34(32,33)24-17-20(14-13-19(24)3)25-22-9-7-8-10-23(22)26(30-29-25)28-21-15-11-18(2)12-16-21/h1,7-17,31H,2-5H3,(H,28,30)

InChI Key

SULJKCRXOXXMBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)NC(C)(C)C#C

Origin of Product

United States

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